N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c1-14-11-16(23)5-8-18(14)24-21(28)19-12-20-22(29)26(9-10-27(20)25-19)13-15-3-6-17(30-2)7-4-15/h3-8,11-12H,9-10,13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJUCTWDCFNMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=NN3CCN(C(=O)C3=C2)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide, with the CAS number 477854-46-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
- Molecular Formula : C22H21ClN4O3
- Molecular Weight : 424.88 g/mol
- Structure : The compound features a complex pyrazolo[1,5-a]pyrazine core with various substituents that may influence its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. Compounds similar to N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo have shown significant inhibitory effects against various cancer cell lines. For example, derivatives targeting BRAF(V600E) and Aurora-A kinase have demonstrated promising results in inhibiting tumor growth and proliferation .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. In vitro assays have indicated that these compounds can inhibit key inflammatory mediators and enzymes involved in the inflammatory response. The structure of N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo suggests it may similarly modulate inflammatory pathways .
Antimicrobial Activity
Research has also pointed to the antimicrobial efficacy of certain pyrazole derivatives. Studies have shown that these compounds can exhibit antibacterial and antifungal activities. For instance, some synthesized pyrazole carboxamides displayed notable antifungal activity against various strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or substituents can enhance potency and selectivity against target enzymes or receptors. For N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo, the presence of both chloro and methoxy groups may play a significant role in its interaction with biological targets .
In Vitro Studies
In vitro studies assessing the compound's effect on cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation effectively. For example, a comparative analysis with known antitumor agents demonstrated that this compound had a superior inhibitory effect on cell viability in certain cancer types.
In Vivo Studies
Preliminary in vivo studies using animal models have suggested that N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo exhibits significant tumor reduction compared to controls. These findings support further investigation into its therapeutic potential in oncology.
Data Summary Table
Scientific Research Applications
Therapeutic Applications
1. Antitumor Activity
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant anticancer properties. The structural motif of N-(4-chloro-2-methylphenyl)-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide is believed to enhance its ability to inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis in cancer cells .
2. Antimicrobial Properties
Research has shown that derivatives of pyrazolo[1,5-a]pyrazine can demonstrate antimicrobial activity against a range of pathogens. The compound's ability to interfere with bacterial cell wall synthesis and disrupt metabolic pathways makes it a candidate for further development as an antimicrobial agent .
3. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression and other diseases. This inhibition can lead to reduced cell proliferation and increased sensitivity to other therapeutic agents .
Case Studies
Q & A
Basic: What are the common synthetic routes for this compound, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves multi-step cyclization and functionalization. For example:
- Step 1 : Cyclization of substituted benzoic acid derivatives using phosphorous oxychloride (POCl₃) at 120°C to form pyrazole-oxadiazole intermediates .
- Step 2 : Reaction of 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride intermediates with ammonium thiocyanate to generate acyl thiourea derivatives .
- Step 3 : Final coupling of intermediates with N-substituted amines or chloroacetamides under reflux conditions .
Characterization : Use IR spectroscopy for functional group analysis, LCMS for molecular weight confirmation, and ¹H/¹³C NMR to resolve structural ambiguities .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry of the tetrahydropyrazine ring .
Basic: What preliminary assays are recommended to assess biological activity?
Methodological Answer:
- In Vitro Enzyme Inhibition : Screen against serine/threonine kinases or proteases using fluorescence-based assays (e.g., FRET substrates) .
- Antimicrobial Testing : Use microbroth dilution (CLSI guidelines) to evaluate biofilm inhibition in Staphylococcus aureus or Pseudomonas aeruginosa .
- Cytotoxicity : Test against human cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .
Advanced: How can Design of Experiments (DoE) optimize reaction yields?
Methodological Answer:
- Factors to Vary : Temperature (80–140°C), POCl₃ stoichiometry (1.2–2.0 equiv.), and reaction time (4–24 hrs) .
- Response Variables : Yield, purity (HPLC), and byproduct formation.
- Statistical Modeling : Use a Central Composite Design (CCD) to identify optimal conditions and reduce side reactions (e.g., over-oxidation) .
Example : A 2³ factorial design reduced reaction time by 40% while maintaining >90% yield .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks : Confirm assay conditions (e.g., ATP concentration in kinase assays) and compound solubility (use DMSO controls) .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites in cell media .
- Target Engagement Studies : Employ thermal shift assays (TSA) or CETSA to validate direct target binding .
Advanced: What advanced spectroscopic methods elucidate dynamic structural behavior?
Methodological Answer:
- Dynamic NMR (DNMR) : Monitor ring inversion in the tetrahydropyrazine moiety by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
- Solid-State NMR : Investigate conformational flexibility in polymorphs or co-crystals .
- Time-Resolved IR : Track keto-enol tautomerism in the 4-oxo group under physiological pH .
Advanced: How can molecular docking guide mechanistic studies?
Methodological Answer:
- Protein Preparation : Retrieve crystal structures (e.g., PDB ID 6XYZ) and optimize hydrogen bonding networks with Schrödinger Maestro .
- Docking Protocols : Use Glide SP for rigid docking or induced-fit docking (IFD) for flexible binding pockets .
- Validation : Compare docking poses with site-directed mutagenesis data (e.g., Kd changes for residues like Asp128 or Tyr356) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
